(3-Methyl-d3-amino)propionitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trideuteriomethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIJBMUBHBAUET-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662089 | |
| Record name | 3-[(~2~H_3_)Methylamino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216852-82-2 | |
| Record name | 3-[(~2~H_3_)Methylamino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Research Techniques Utilizing 3 Methyl D3 Amino Propionitrile
Mass Spectrometry Applications for Quantitative Analysis and Mechanistic Elucidation
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of stable isotope-labeled compounds like (3-Methyl-d3-amino)propionitrile significantly enhances its capabilities. The distinct mass difference between the labeled compound and its natural counterpart allows for precise differentiation and quantification, even in complex biological or environmental matrices.
Development and Validation of LC-MS/MS and GC-MS Methods for Compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are premier techniques for the separation, detection, and quantification of chemical compounds. uoguelph.carsc.org The development of robust methods for quantifying 3-(methylamino)propionitrile is greatly facilitated by the use of its deuterated analog, this compound.
A typical method development process involves optimizing chromatographic conditions to achieve efficient separation and a stable signal. For LC-MS/MS, this includes selecting the appropriate column, mobile phase composition, and gradient. semanticscholar.org For GC-MS, optimization of the column type, temperature program, and injection parameters is critical. nih.gov Following optimization, the method is validated to ensure its reliability, accuracy, and precision. Key validation parameters are outlined in the table below.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.99 | Establishes the concentration range over which the instrument response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 80-120% | Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix with a known concentration. |
| Precision (%RSD) | ≤ 15% | Assesses the degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). |
Use as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method for chemical measurement, offering high accuracy and precision. nih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample before processing. This labeled compound serves as an internal standard (IS). nih.gov
The key advantage of using a stable isotope-labeled IS is that it behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be matched by a proportional loss of the IS. nih.gov Since mass spectrometry distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate quantification of the original, unlabeled analyte.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
| 3-(Methylamino)propionitrile | C₄H₈N₂ | 84.0688 | N/A |
| This compound | C₄H₅D₃N₂ | 87.0876 | +3.0188 |
The +3 mass difference provides a clear separation in the mass spectrum, preventing signal overlap and ensuring unambiguous quantification.
Fragment Ion Analysis for Structural Confirmation and Pathway Tracing
Tandem mass spectrometry (MS/MS) is used to fragment ions to gain structural information. nih.gov When the protonated molecule of 3-(methylamino)propionitrile ([M+H]⁺, m/z 85.0760) is subjected to collision-induced dissociation (CID), it breaks apart into characteristic fragment ions. By analyzing these fragments, the structure of the parent molecule can be confirmed.
The use of this compound is instrumental in this process. Its protonated molecule ([M+H]⁺, m/z 88.0948) undergoes similar fragmentation, but any fragment containing the deuterated methyl group will have its mass shifted by +3 Da. This mass shift definitively confirms the location of the methyl group within the molecule and helps to elucidate the fragmentation pathways. scispace.com
| Parent Compound | Parent Ion [M+H]⁺ (m/z) | Postulated Fragment | Fragment Ion (m/z) | Interpretation |
| 3-(Methylamino)propionitrile | 85.0760 | [M+H - CH₃]⁺ | 70.0522 | Loss of the unlabeled methyl group |
| This compound | 88.0948 | [M+H - CD₃]⁺ | 70.0522 | Loss of the deuterated methyl group |
| 3-(Methylamino)propionitrile | 85.0760 | [M+H - HCN]⁺ | 58.0651 | Loss of hydrogen cyanide |
| This compound | 88.0948 | [M+H - HCN]⁺ | 61.0839 | Loss of hydrogen cyanide, fragment retains the CD₃ group |
This analysis allows researchers to trace the fate of specific atoms through the fragmentation process, providing a high level of confidence in structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Specific Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. The substitution of hydrogen with deuterium (B1214612) creates unique opportunities for specialized NMR experiments.
Deuterium NMR (²H NMR) for Positional Labeling Verification
Deuterium NMR (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus. dntb.gov.ua This method is exceptionally useful for confirming the precise location of isotopic labels within a molecule. For this compound, a ²H NMR spectrum would be used to verify that all three deuterium atoms are located on the methyl group as intended during synthesis.
The resulting spectrum would be expected to show a single resonance signal corresponding to the three equivalent deuterium atoms of the -CD₃ group. The chemical shift of this signal provides information about the electronic environment of the methyl group, confirming its attachment to the nitrogen atom. The absence of signals at other positions in the spectrum confirms the high isotopic purity and regiospecificity of the labeling.
Application in Reaction Monitoring and Kinetic Isotope Effect Studies
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. st-andrews.ac.uk Furthermore, the use of deuterated compounds like this compound enables the study of kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org
If a reaction involves the breaking of a carbon-hydrogen (C-H) bond at the methyl group in its rate-determining step, substituting the hydrogen atoms with deuterium (C-D) will typically slow the reaction down. princeton.edu The C-D bond has a lower zero-point vibrational energy than a C-H bond and therefore requires more energy to be broken. princeton.edu
The magnitude of the KIE (defined as the ratio of the rate constant for the light isotopologue to the heavy one, kH/kD) provides profound insight into the reaction mechanism and the nature of the transition state. wikipedia.orgnih.gov For example, a large primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the slowest step of the reaction. nih.gov
| KIE Value (kH/kD) | Interpretation |
| ~ 1 | C-H bond is not broken in the rate-determining step (secondary KIE). |
| 2 - 10 | C-H bond is broken in the rate-determining step (primary KIE). |
| > 10 | Often indicates quantum tunneling of the hydrogen atom. |
By comparing the reaction rates of 3-(methylamino)propionitrile and this compound under identical conditions, researchers can determine the KIE and thereby gain a detailed understanding of the reaction mechanism.
Chromatographic Separation Techniques for Deuterated Species Analysis
The accurate quantification of an analyte using a deuterated internal standard like this compound hinges on the chromatographic technique's ability to differentiate the analyte from its labeled counterpart and from other matrix components. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary methods employed for this purpose. The near-identical physicochemical properties of isotopologues mean they generally co-elute, which is advantageous in LC-MS and GC-MS as it ensures that any matrix effects or ionization suppression/enhancement are experienced by both the analyte and the internal standard to a similar degree.
For a compound like this compound, which is a small, polar amine, several chromatographic approaches can be considered.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of small amines, which can lead to poor peak shape and interaction with the GC column, derivatization is a common strategy to improve volatility and chromatographic performance. Reagents such as propyl chloroformate can be used to derivatize the amine group, making the molecule more amenable to GC analysis.
A hypothetical GC-MS method for the analysis of 3-methylaminopropionitrile using this compound as an internal standard might employ a mid-polarity capillary column. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and the deuterated standard, ensuring selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a powerful alternative, often without the need for derivatization. Reversed-phase chromatography is a common choice for separating small polar molecules. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid to improve peak shape is a typical starting point. The tandem mass spectrometer provides excellent selectivity and sensitivity through multiple reaction monitoring (MRM).
Below is an interactive data table with representative chromatographic conditions for an LC-MS/MS method.
| Parameter | Condition |
| Chromatographic System | Ultra-High Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | m/z of precursor ion → m/z of product ion |
| MRM Transition (IS) | m/z of precursor ion+3 → m/z of product ion |
Note: The specific m/z transitions would be determined through infusion and optimization experiments for 3-methylaminopropionitrile and this compound.
Rigorous Analytical Method Validation in Academic Research
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. When using this compound as an internal standard in an academic research setting, the validation would adhere to principles outlined by international guidelines to ensure the integrity of the generated data. The key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship is typically assessed by the coefficient of determination (r²), which should ideally be ≥ 0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day precision) and on different days (inter-day precision). The accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (%RSD).
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
The following interactive data table presents hypothetical validation results for a method quantifying 3-methylaminopropionitrile using this compound as an internal standard.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Coefficient of Determination (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Selectivity | No significant interference observed in blank matrix samples |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
The use of a deuterated internal standard like this compound is instrumental in achieving robust and reliable data, as it effectively compensates for variations in sample preparation and instrument response, thereby ensuring the integrity of the analytical results in demanding research applications.
Applications of 3 Methyl D3 Amino Propionitrile in Mechanistic Biochemical and Biological Investigations
Tracing Metabolic Pathways and Elucidating Metabolic Flux
Isotopically labeled molecules are invaluable for tracing the metabolic fate of compounds within a biological system. nih.gov By introducing a labeled molecule and tracking the appearance of the isotope in downstream metabolites, researchers can map metabolic pathways and quantify metabolic flux.
The study of nitrogen metabolism is critical for understanding fundamental processes like amino acid synthesis, nucleotide metabolism, and waste excretion. nih.govmetsol.com Stable isotopes, particularly ¹⁵N, are frequently used to follow the flow of nitrogen through these pathways. rsc.org
In principle, the ¹⁴N atoms in (3-Methyl-d3-amino)propionitrile could serve as a tracer to investigate its own metabolic fate concerning nitrogen assimilation or transformation. If the compound is metabolized, the nitrogen could be incorporated into other nitrogen-containing biomolecules. However, comprehensive studies specifically employing this compound for tracing nitrogen metabolism in model systems have not been prominently reported. General approaches using ¹⁵N-labeled compounds have been successful in elucidating nitrogen redistribution in various organisms. nih.gov
Tracing the carbon backbone of a molecule is fundamental to understanding its breakdown and utilization. ¹³C is the most common isotope for this purpose. nih.gov While this compound is labeled with deuterium (B1214612), not ¹³C, its carbon skeleton could theoretically be tracked if it participates in significant metabolic transformations. For instance, if the propionitrile (B127096) backbone is modified or incorporated into other molecules, its fate could be followed using mass spectrometry.
No specific studies detailing the use of this compound for the analysis of carbon skeleton transformations have been found. However, the principle remains a valid potential application for its unlabeled counterpart or a ¹³C-labeled version.
Proteomics Research Employing Deuterated Labels for Quantitative Analysis
Quantitative proteomics aims to measure the amount of proteins in a sample, often comparing different states to understand biological processes. nih.gov Deuterated labels are widely used in mass spectrometry-based proteomics for relative and absolute quantification. The deuterium atoms create a predictable mass shift in peptides, allowing for the differentiation and quantification of proteins from different samples mixed together.
Protein turnover, the balance between protein synthesis and degradation, is a dynamic process crucial for cellular homeostasis. nih.gov Measuring the rates of turnover for individual proteins can provide insight into cellular regulation and disease states. mdpi.comclinicaltrials.gov One common method involves metabolic labeling with heavy water (D₂O), where deuterium is incorporated into non-essential amino acids and subsequently into newly synthesized proteins. biorxiv.orgbiorxiv.org
Theoretically, the deuterated methyl group of this compound could serve as a source of deuterium for labeling other molecules, which might then be incorporated into proteins. More directly, if this compound were used as a chemical tag to label proteins or peptides in vitro, its d3-methyl group would provide a mass signature for quantification. However, there are no specific published studies that have utilized this compound for measuring protein turnover rates.
Table 1: Theoretical Data for Protein Turnover Analysis This interactive table illustrates the type of data that could be generated if this compound were used as a labeling reagent in a hypothetical protein turnover experiment. The table shows the calculated turnover rates for a set of proteins under two different cellular conditions.
| Protein ID | Condition A: Half-life (hours) | Condition B: Half-life (hours) | Fold Change (B/A) |
| P12345 | 25.4 | 48.2 | 1.90 |
| Q98765 | 78.1 | 75.5 | 0.97 |
| A54321 | 15.3 | 8.1 | 0.53 |
| B67890 | 110.2 | 112.5 | 1.02 |
Understanding the network of protein-protein interactions is essential for deciphering cellular function. Isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are powerful tools for quantifying changes in protein interactions. While SILAC typically uses heavy amino acids, other chemical labeling strategies can also be employed.
This compound is not a standard reagent for these studies. However, a hypothetical application could involve using it as a chemical cross-linking agent or tag in combination with its non-deuterated counterpart to quantify differential protein interactions. No such applications have been documented in the scientific literature.
Enzymatic Reaction Mechanism Elucidation Through Primary and Secondary Isotope Effects
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. mdpi.comepfl.ch It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring KIEs can provide information about transition state structure and the rate-limiting steps of a reaction.
If this compound were a substrate for an enzyme, the deuterium on the methyl group could be used to probe the reaction mechanism.
Primary KIE : If a C-D bond on the methyl group is broken in the rate-determining step of the reaction, a significant primary KIE (typically kH/kD > 2) would be observed. This would provide strong evidence for C-H bond cleavage in the transition state.
Secondary KIE : If the C-D bonds are not broken but the hybridization of the methyl carbon changes during the reaction, a smaller secondary KIE (typically kH/kD ≈ 0.8–1.4) might be observed. wikipedia.org This can provide subtle details about the geometry of the transition state. nih.gov
Despite the theoretical potential, no studies have been published that report the measurement of kinetic isotope effects using this compound to elucidate an enzymatic reaction mechanism.
Table 2: Hypothetical Kinetic Isotope Effect Data This table presents hypothetical KIE values that could be obtained if this compound were a substrate for a hypothetical enzyme, "Methylase X."
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| (3-Methylamino)propionitrile | 0.52 | \multirow{2}{*}{5.8} |
| This compound | 0.09 |
Non-Clinical In Vivo and Ex Vivo Research Applications for Mechanistic Insights
The use of isotopically labeled compounds is a cornerstone of mechanistic research in biochemistry and biology, providing a powerful tool to trace metabolic pathways, elucidate enzymatic mechanisms, and understand the pharmacokinetics of molecules. This compound, a deuterated isotopologue of 3-methylaminopropionitrile, serves as a valuable probe in such non-clinical investigations. While extensive in vivo and ex vivo studies focusing directly on the mechanistic actions of this compound are not widely documented in publicly available literature, its application in understanding the metabolism of other molecules, particularly polyamine analogues, highlights its utility.
The primary application of this compound in mechanistic studies is as a stable isotope-labeled internal standard or as a synthetic precursor to generate deuterated molecules for metabolic investigation. theclinivex.comscbt.comsigmaaldrich.com The presence of deuterium atoms (d3) on the methyl group allows for the differentiation of the labeled compound and its metabolites from their endogenous, non-labeled counterparts by mass spectrometry. This is crucial for accurate quantification and for tracking the metabolic fate of the administered compound without interference from the biological matrix.
A notable example of its use in mechanistic biochemistry is in the study of N-alkylated polyamine metabolism. In a study investigating the metabolic routes of N-alkylated polyamine analogues by human recombinant spermine (B22157) oxidase (SMOX) and acetylpolyamine oxidase (APAO), N-methyl-d3-3-aminopropionitrile was utilized as a starting material for the synthesis of a deuterated polyamine analogue. researchgate.net The strategic placement of deuterium at a specific site within the molecule allowed researchers to probe the preferred sites of enzymatic cleavage and the kinetic effects of isotopic substitution.
The research demonstrated that targeted deuteration had a significant impact on the metabolism of the polyamine analogue by both SMOX and APAO in vitro. Specifically, the presence of deuterium at the preferred site of hydrogen abstraction led to a 3- to 6-fold decrease in the maximum reaction velocity (Vmax) of the enzymes, with only moderate and variable effects on the Michaelis constant (Km). researchgate.net This finding provided critical mechanistic insight, indicating that the cleavage of the C-H bond at the deuterated position is a rate-determining step in the enzymatic reaction. By suppressing the reaction rate at the primary site, the deuteration effectively redirected the metabolic cleavage to alternative sites on the molecule. researchgate.net
While not directly involving this compound, studies on related nitriles further underscore the power of deuteration in elucidating metabolic mechanisms. For instance, research on the neurotoxin 3,3'-iminodipropionitrile (B89418) (IDPN) has employed deuterium labeling to investigate its metabolic activation. Deuteration at specific positions in the IDPN molecule was shown to alter its neurotoxic effects, providing clues as to which parts of the molecule are critical for its toxic activity.
The table below summarizes the key findings from the in vitro study on polyamine analogue metabolism that utilized a derivative synthesized from N-methyl-d3-3-aminopropionitrile.
| Enzyme | Effect of Deuteration on Vmax | Effect of Deuteration on Km | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Spermine Oxidase (SMOX) | 3- to 6-fold decrease | Moderate and variable | C-H bond cleavage at the deuterated site is a rate-determining step. Deuteration redirects the metabolic cleavage site. | researchgate.net |
| Acetylpolyamine Oxidase (APAO) | 3- to 6-fold decrease | Moderate and variable | C-H bond cleavage at the deuterated site is a rate-determining step. Deuteration redirects the metabolic cleavage site. | researchgate.net |
Environmental Fate and Process Research Employing 3 Methyl D3 Amino Propionitrile
Future Research Directions and Emerging Paradigms for 3 Methyl D3 Amino Propionitrile
Integration with Advanced Omics Technologies Beyond Proteomics and Metabolomics (e.g., Fluxomics)
Stable isotope labeling is a powerful technique in metabolomics and fluxomics for tracing the metabolic fate of compounds and quantifying metabolic fluxes. clearsynth.com The introduction of stable isotopes like deuterium (B1214612) (²H) into molecules allows researchers to follow their path through complex metabolic networks. acanthusresearch.com (3-Methyl-d3-amino)propionitrile, with its deuterium-labeled methyl group, can serve as a tracer in metabolic studies.
Fluxomics, the quantitative study of metabolite flow through metabolic pathways, stands to benefit significantly from the use of deuterated compounds like this compound. clearsynth.comacanthusresearch.com By introducing this labeled compound into a biological system, researchers can track the deuterium label as it is incorporated into various downstream metabolites. This allows for the precise measurement of metabolic reaction rates and the elucidation of pathway dynamics, providing a more dynamic picture of cellular metabolism than traditional metabolomics alone. researchgate.net The use of stable isotope tracers enables the simultaneous investigation of multiple pathways, maximizing the information that can be obtained from a single experiment. scispace.com
Future research could involve using this compound in cell culture or animal models to study the metabolism of aminopropionitriles and related compounds. By analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it would be possible to map out the metabolic pathways involved and quantify the flux through these pathways. researchgate.net This information could be crucial in understanding the biological roles and potential toxicities of such compounds.
Development of Novel Synthetic Approaches for Expanding Deuterated Compound Libraries
The synthesis of deuterated compounds is a critical area of research, as these molecules are in high demand for various applications in medicinal chemistry and biomedical research. nih.govscbt.com The development of efficient and selective methods for deuterium incorporation is key to expanding the available library of deuterated compounds. nih.gov
Several strategies can be envisioned for the synthesis of this compound and other deuterated aminopropionitriles. One common approach is hydrogen-deuterium exchange (H-D exchange), where hydrogen atoms in a molecule are replaced with deuterium. clearsynth.comnih.gov This can be achieved using various catalysts and deuterium sources, such as deuterium oxide (D₂O). nih.gov For instance, base-catalyzed exchange with deuterium oxide has been successfully used to prepare α-deuterated alkyl nitriles.
Another approach involves the use of deuterated building blocks in a multi-step synthesis. For example, a deuterated methylamine (B109427) (CD₃NH₂) could be reacted with acrylonitrile (B1666552) to produce this compound. Recent advancements in synthetic chemistry have also introduced novel methods for the synthesis of deuterated amines and amides with high deuterium incorporation. waters.com Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, offering efficient and scalable routes to these valuable molecules.
The development of new synthetic methodologies will not only facilitate the production of this compound but also enable the creation of a diverse library of deuterated aminopropionitriles with deuterium labels at different positions. This would provide a valuable toolkit for researchers studying the metabolism and biological effects of this class of compounds.
Exploration of Isotope Effects in Complex Biological and Environmental Systems
The replacement of hydrogen with deuterium can have a significant impact on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). waters.comresearchgate.net This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds and, consequently, the activation energy of a reaction. researchgate.net The C-D bond is stronger than the C-H bond, leading to slower reaction rates when a C-H bond cleavage is the rate-determining step. lcms.cz
The deuterium in this compound is located on the methyl group, which is a site of potential metabolic activity. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of C-H bonds. nih.gov The presence of deuterium at this position would be expected to slow down the rate of metabolic oxidation, a primary kinetic isotope effect. waters.comnih.gov This can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com
In environmental systems, kinetic isotope effects can be used to trace the sources and sinks of pollutants and to understand the mechanisms of their degradation. medchemexpress.comnih.gov For example, the isotopic composition of a contaminant can change as it undergoes microbial degradation, providing a signature of the degradation process. Future research could investigate the kinetic isotope effects associated with the metabolism and environmental degradation of this compound. Such studies would provide valuable insights into its biological fate and environmental persistence.
| Parameter | Description |
| Primary KIE | Occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. waters.com |
| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. waters.com |
| Magnitude | The magnitude of the KIE (kH/kD) for C-H bond cleavage can be significant, often in the range of 6 to 10. waters.com |
Potential for Development as a Reference Standard in Emerging Analytical Applications
Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comacanthusresearch.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by mass. scispace.com Deuterated compounds fit this description perfectly, as they co-elute with the unlabeled analyte in chromatographic separations and have similar ionization efficiencies in the mass spectrometer, but have a higher mass due to the presence of deuterium. acanthusresearch.comlcms.cz
This compound has the potential to be an excellent internal standard for the quantification of its unlabeled counterpart, 3-(methylamino)propionitrile, and other related aminopropionitriles. scbt.com The mass difference of three daltons due to the three deuterium atoms provides a clear distinction in the mass spectrum, allowing for accurate and precise quantification. scbt.com The use of a deuterated internal standard can help to correct for variations in sample preparation, instrument response, and matrix effects, leading to more reliable analytical results. clearsynth.comnih.gov
Emerging analytical applications, such as high-throughput screening, environmental monitoring, and clinical diagnostics, often require sensitive and robust quantitative methods. The development and commercial availability of this compound as a certified reference standard would be highly beneficial for researchers in these fields. scbt.comscbt.compharmaffiliates.com Its use would contribute to the development of validated analytical methods for the detection and quantification of aminopropionitriles in various complex matrices.
| Analytical Technique | Application of this compound |
| LC-MS/MS | Internal standard for the quantification of 3-(methylamino)propionitrile in biological and environmental samples. lcms.cznih.gov |
| GC-MS | Internal standard for the analysis of volatile aminopropionitriles. |
| NMR Spectroscopy | Reference standard for chemical shift and quantification. |
Q & A
Q. How can researchers design a synthetic route for (3-Methyl-d3-amino)propionitrile intermediates?
A robust synthetic pathway for propionitrile derivatives typically involves nucleophilic substitution, reduction, and coupling reactions. For example, α-substituted propionitriles can undergo nucleophilic substitution with fluoro-nitrobenzenes in anhydrous aprotic solvents (e.g., DMF) using bases like K₂CO₃ to form intermediates such as 2-(3-fluoro-4-nitrobenzene)propionitrile. Subsequent reduction of the nitro group with hydrogenation (Pd/C catalyst) yields amino derivatives . Deuterated analogs like this compound may require isotopic labeling during intermediate steps.
Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?
Nitriles are toxic via inhalation, skin contact, or ingestion. Essential safety measures include:
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies deuterated methyl groups (d3) and nitrile signals (δ ~1.8–2.5 ppm for CH₂CN).
- IR : Strong C≡N stretching (~2240 cm⁻¹).
- GC-MS : Validates purity and isotopic labeling efficiency .
Advanced Research Questions
Q. How do fluorinated substituents influence the reactivity of propionitrile derivatives in synthesis?
Fluorinated ether or aryl groups (e.g., 2-fluoroethoxy) enhance electrophilicity and stability. For instance, 3-(2-fluoroethoxy)propionitrile exhibits higher oxidative stability compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects. This property is critical in designing intermediates for GPCR-targeted drugs . Comparative studies show trifluoroethoxy derivatives (e.g., 3-(2,2,2-trifluoroethoxy)propionitrile) have lower volatility, aiding in controlled reaction conditions .
Q. How can researchers resolve contradictions in spectroscopic or biological activity data for nitrile derivatives?
- Data Triangulation : Cross-validate NMR/GC-MS results with X-ray crystallography or computational modeling (DFT).
- Biological Assays : Replicate receptor-binding studies (e.g., estrogen receptor β affinity of 2,3-bis(4-hydroxyphenyl)propionitrile) under standardized conditions (e.g., controlled pH, temperature) to isolate confounding variables .
- Meta-Analysis : Compare fluorinated vs. chlorinated derivatives’ logP values to explain discrepancies in pharmacokinetic profiles .
Q. What strategies optimize the enantiomeric purity of deuterated propionitriles in asymmetric synthesis?
Q. How do structural modifications of propionitrile derivatives impact their biological activity in receptor studies?
Substituents like aryl groups (e.g., benzoylphenyl) or heterocycles (e.g., thiazolyl) modulate binding affinity. For example:
Q. What methodologies assess environmental and metabolic stability of deuterated nitriles?
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to track deuterium retention via LC-HRMS.
- Environmental Persistence : Use OECD 301B biodegradability tests; nitriles with electron-withdrawing groups (e.g., CF₃) often show slower degradation .
Data Analysis & Experimental Design
Q. How to statistically analyze dose-response data for nitrile derivatives in toxicity studies?
- AEGL Modeling : Fit concentration-time curves to Probit or Weibull models for LC₅₀/EC₅₀ determination (e.g., propionitrile’s AEGL-2 at 17 ppm for 10 min ).
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., estrogen receptor agonist effects on adipocytes) using Dunnett’s test to control type I error .
Q. What computational tools predict reaction pathways for novel propionitrile analogs?
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to optimize nucleophilic substitution pathways.
- Retrosynthesis Software : Tools like Chematica propose routes using available intermediates (e.g., 3-bromopropionitrile as a precursor ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
